molecular formula C12H15N3O B2905370 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone CAS No. 861210-41-5

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Cat. No.: B2905370
CAS No.: 861210-41-5
M. Wt: 217.272
InChI Key: YHORDFVTQPUJJX-UHFFFAOYSA-N
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Description

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a heterocyclic compound that features both imidazole and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-4-pyridone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridinone rings.

Scientific Research Applications

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. The pyridinone ring may interact with nucleic acids or proteins, leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone: shares structural similarities with other imidazole and pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined imidazole and pyridinone structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these moieties.

Properties

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(2)15(6-4-12(9)16)5-3-11-7-13-8-14-11/h4,6-8H,3,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORDFVTQPUJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)CCC2=CN=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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